molecular formula C10H11NO6 B14465471 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 67467-45-2

2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14465471
CAS No.: 67467-45-2
M. Wt: 241.20 g/mol
InChI Key: VVCAIBZWJDJGJQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes two hydroxyl groups and two methoxy groups attached to a benzoxazinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4-dihydroxybenzoic acid with 6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzoxazinones.

Scientific Research Applications

2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. The methoxy groups can influence the compound’s solubility and reactivity. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress and interact with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-1,4-benzoxazin-3(4H)-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

    6,7-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl groups, which may reduce its ability to participate in hydrogen bonding and redox reactions.

Uniqueness

2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

67467-45-2

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

2,4-dihydroxy-6,7-dimethoxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO6/c1-15-7-3-5-6(4-8(7)16-2)17-10(13)9(12)11(5)14/h3-4,10,13-14H,1-2H3

InChI Key

VVCAIBZWJDJGJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=O)C(O2)O)O)OC

Origin of Product

United States

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